3-hydrazinylisoindol-1-one
Description
3-Hydrazinylisoindol-1-one is a heterocyclic compound featuring an isoindol-1-one core substituted with a hydrazinyl (-NH-NH₂) group at the 3-position. This structure combines the aromatic isoindolone scaffold, known for its stability and electron-rich properties, with a hydrazine moiety that imparts nucleophilic and chelating capabilities. For example, hydrazine derivatives are commonly introduced via nucleophilic substitution or condensation reactions, as seen in the synthesis of hydrazono-indolinones (e.g., compound 8 in ). The hydrazinyl group enhances reactivity for further functionalization, making this compound valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-hydrazinylisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-11-7-5-3-1-2-4-6(5)8(12)10-7/h1-4H,9H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKIDAZUMGVYAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC2=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NC2=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydrazinylisoindol-1-one involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary and often patented, general methods include the use of specific catalysts and controlled environments to ensure the purity and yield of the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors and stringent quality control measures. The process may include multiple steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
3-hydrazinylisoindol-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
3-hydrazinylisoindol-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 3-hydrazinylisoindol-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
3-Hydroxyisoindol-1-one Derivatives
- Structure : Compounds like 3-hydroxy-2-(2-methylphenyl)-3-phenylisoindol-1-one () replace the hydrazinyl group with a hydroxyl (-OH) and aromatic substituents.
- Hydroxy derivatives are more stable under acidic conditions compared to hydrazinyl analogs, which may undergo oxidation or hydrolysis.
- Applications : Hydroxyisoindolones are often intermediates in alkaloid synthesis, whereas hydrazinyl derivatives are tailored for coordination chemistry or as kinase inhibitors.
3-Methoxyisoindol-1-one Derivatives
Aryl-Substituted Isoindolones
- Example : 3,3-diphenyl-1,3-dihydro-2H-indol-2-one () substitutes the 3-position with phenyl groups.
- Properties : Aryl groups increase lipophilicity and steric bulk, reducing solubility in polar solvents. In contrast, hydrazinyl improves aqueous solubility but may introduce hygroscopicity.
Functional Group Comparison: Hydrazinyl vs. Hydrazono
- Hydrazono-Indolinones (e.g., compound 8 in ): Feature a hydrazone (-NH-N=) linkage instead of hydrazinyl. Hydrazones are versatile in forming Schiff bases but lack the primary amine reactivity of hydrazinyl groups.
- Synthetic Utility : Hydrazinyl derivatives enable direct amidation or alkylation, whereas hydrazones require reductive steps for further modification.
Solubility and Stability
- Hydrazinyl Derivatives : Higher polarity due to -NH-NH₂ improves water solubility but may reduce stability in oxidative environments.
- Chloro-Substituted Analogs (e.g., 3-amino-5-chloroindolin-2-one, ): Chlorine increases lipophilicity and metabolic stability, contrasting with hydrazinyl’s hydrophilic nature.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
